molecular formula C18H23FN2O3 B3027949 tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate CAS No. 1439899-53-2

tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

Cat. No. B3027949
CAS RN: 1439899-53-2
M. Wt: 334.4
InChI Key: JFWJLEXCLVYXAB-UHFFFAOYSA-N
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Description

The compound tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a chemical entity that appears to be a derivative of spiro[piperidine-4,3'-quinoline] with a tert-butyl group as a substituent. While the specific compound is not directly described in the provided papers, the structure suggests it is a spiro compound, which means it contains two rings that share one common atom. The presence of a fluoro group and a tert-butyl group indicates potential modifications to the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and can be influenced by the presence of tert-butyl groups. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, the synthesis of spiro compounds, such as the spirobiradical mentioned in one of the papers, involves the fusion of two dihydroacridine skeletons at an sp3-carbon atom . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups and spiro configurations has been studied using X-ray diffraction. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain . The presence of a fluoro group can influence the electronic distribution and molecular geometry, which can be confirmed by similar structural analysis techniques.

Chemical Reactions Analysis

The reactivity of tert-butylated compounds can be influenced by the steric hindrance provided by the tert-butyl group. For example, tert-butylation has been shown to be a useful method to reduce intermolecular interactions without affecting the degeneracy of the singly occupied molecular orbitals . The fluoro group can also affect the reactivity, potentially making the compound more susceptible to nucleophilic attack at the carbon adjacent to the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylated compounds and their derivatives can be quite distinct. The tert-butyl group can increase the hydrophobicity and steric bulk, affecting solubility and crystallization behavior. The presence of a fluoro group can alter the compound's polarity and potentially its boiling and melting points. The crystal packing and hydrogen bonding patterns observed in similar compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which forms weak C–H···O interactions and aromatic π–π stacking interactions, could provide insights into the physical properties of the compound .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Understanding these factors is crucial for optimizing the compound’s use and maximizing its therapeutic potential.

Future Directions

The future directions for research on “tert-Butyl 6’-fluoro-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . This would provide a more comprehensive understanding of the compound and its potential applications.

properties

IUPAC Name

tert-butyl 6-fluoro-2-oxospiro[1,4-dihydroquinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3/c1-17(2,3)24-16(23)21-8-6-18(7-9-21)11-12-10-13(19)4-5-14(12)20-15(18)22/h4-5,10H,6-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWJLEXCLVYXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107486
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 6′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439899-53-2
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 6′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 6′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
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tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
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tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
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tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
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tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Reactant of Route 6
tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

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